![molecular formula C14H18BrNO3 B6644310 (2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6644310.png)
(2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMB-BA-AMP, and it is a derivative of the naturally occurring amino acid, leucine.
Wirkmechanismus
The mechanism of action of (2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid involves the inhibition of enzymes such as mTOR and AMPK. These enzymes are involved in various cellular processes such as protein synthesis, energy metabolism, and cell growth. The inhibition of these enzymes by (2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid can lead to the activation of other signaling pathways, which can have significant effects on cell function and metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid have been extensively studied in vitro and in vivo. Several studies have reported that this compound can modulate cellular processes such as protein synthesis, energy metabolism, and autophagy. Additionally, (2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of (2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid is its ability to selectively inhibit specific enzymes such as mTOR and AMPK. This selectivity can be advantageous in the development of new drugs that target specific cellular processes. However, one of the limitations of using (2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid in lab experiments is its potential toxicity. This compound is known to have cytotoxic effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid. One of the significant directions is the development of new drugs that target specific cellular processes. Additionally, further studies are needed to understand the potential toxicity of this compound and its effects on different cell types. Furthermore, the potential applications of (2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid in other fields such as agriculture and environmental science should also be explored.
Conclusion:
In conclusion, (2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound is reliable and efficient, and its potential applications in drug discovery and other fields make it a promising candidate for further study. However, its potential toxicity and limitations in lab experiments should also be considered. Future studies should focus on developing new drugs, understanding the potential toxicity of this compound, and exploring its potential applications in other fields.
Synthesemethoden
The synthesis of (2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid involves the reaction of leucine with 3-bromo-5-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final product. This synthesis method has been reported in several scientific publications, and it is a reliable and efficient way to produce (2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of drug discovery. Several studies have reported that (2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid can inhibit the activity of enzymes such as mTOR and AMPK, which are involved in various cellular processes. This inhibition can lead to the development of new drugs for the treatment of diseases such as cancer, diabetes, and metabolic disorders.
Eigenschaften
IUPAC Name |
(2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-8(2)4-12(14(18)19)16-13(17)10-5-9(3)6-11(15)7-10/h5-8,12H,4H2,1-3H3,(H,16,17)(H,18,19)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKCOIOGWBRODB-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NC(CC(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N[C@@H](CC(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.